5-(Pyridin-4-yl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Pyridin-4-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog that lacks the pyridine ring.
Pyridine-4-carboxylic acid: Lacks the isoxazole ring but shares the pyridine moiety.
5-(Pyridin-4-yl)isoxazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
5-(Pyridin-4-yl)isoxazole-4-carboxylic acid is unique due to the presence of both the pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
InChI Key |
NEZPRLJYOUWEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.